Cas no 160242-09-1 (2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-)
160242-09-1 structure
Product Name:2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-
N.o CAS:160242-09-1
MF:C20H30O5
MW:350.449206829071
CID:837049
PubChem ID:91884987
Update Time:2025-04-19
2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]- Propriedades químicas e físicas
Nomes e Identificadores
-
- 2(5H)-Furanone, 3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl )-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-
- 14-Deoxy-11-hydroxyandrographoli
- 14-Deoxy-11-hydroxyandrographolide
- 2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-
- 2-Methyl-2-propanyl [(2S,3R)-3-hydroxy-4-(isobutylamino)-1-phenyl -2-butanyl]carbamate
- 2(5H)-Furanone,3-[2-[decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-, [1R-[1(R*),4a,5,6,8a]]-
- 2(5H)-Furanone, 3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-
- CS-0017036
- FS-9362
- 4-[(2R)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-2-hydroxyethyl]-2H-furan-5-one
- HY-N1491
- 160242-09-1
- AKOS040762770
- DA-69477
-
- Inchi: 1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3/t14-,15+,16-,17+,19-,20+/m1/s1
- Chave InChI: BNLCOXWUZAOLDT-JLEOBMEESA-N
- SMILES: O[C@@H]1CC[C@@]2(C)[C@H]([C@@H](CC3C(=O)OCC=3)O)C(=C)CC[C@@H]2[C@]1(C)CO
Propriedades Computadas
- Massa Exacta: 350.2094
- Massa monoisotópica: 350.20932405g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 25
- Contagem de Ligações Rotativas: 4
- Complexidade: 597
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 6
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.3
- Superfície polar topológica: 87Ų
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.0±0.1 g/cm3
- Ponto de ebulição: 484.7±45.0 °C at 760 mmHg
- Ponto de Flash: 246.9±28.7 °C
- PSA: 86.99
- Pressão de vapor: 0.0±1.3 mmHg at 25°C
2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]- Informações de segurança
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:4℃条件下存储,-4℃条件下存储更佳
2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]- Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5585-5 mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 5mg |
¥5515.00 | 2022-03-01 | ||
| TargetMol Chemicals | TN5585-5mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 5mg |
¥ 4040 | 2024-07-20 | ||
| Cooke Chemical | M2072835-5mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 93% | 5mg |
RMB 2736.00 | 2025-02-21 | |
| TargetMol Chemicals | TN5585-5 mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5585-1 mL * 10 mM (in DMSO) |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-08 | ||
| A2B Chem LLC | AA82465-5mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 93.0% | 5mg |
$719.00 | 2024-04-20 | |
| TargetMol Chemicals | TN5585-1 ml * 10 mm |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | 1 ml * 10 mm |
¥ 4140 | 2024-07-20 | ||
| A2B Chem LLC | AA82465-1mg |
14-Deoxy-11-hydroxyandrographolide |
160242-09-1 | >95% | 1mg |
$699.00 | 2024-04-20 |
2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]- Literatura Relacionada
-
Kurt R. Brorsen,Mark S. Gordon Phys. Chem. Chem. Phys., 2015,17, 27027-27034
-
Ruo-Mei Wang,Qian Liu,Yu Zhang,Zhangyong Hong RSC Adv., 2016,6, 50985-50992
-
Aijuan Xie,Yiyang Tao,Xiang Jin,Pengfei Gu,Xiaoyan Huang,Xingmeng Zhou,Shiping Luo,Chao Yao,Xiazhang Li New J. Chem., 2019,43, 2490-2500
-
Zhigang Xu,Xiaobo Sun,Panpan Ma,Yanqiu Chen,Wei Pan,Jinping Wang J. Mater. Chem. C, 2020,8, 4557-4563
-
Moumita Saharay,R. James Kirkpatrick Phys. Chem. Chem. Phys., 2014,16, 26843-26854
160242-09-1 (2(5H)-Furanone,3-[(2R)-2-[(1R,4aS,5R,6R,8aR)-decahydro-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylene-1-naphthalenyl]-2-hydroxyethyl]-) Produtos relacionados
- 79233-15-1(Deoxyandrographolide)
- 124961-67-7([(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate)
- 5508-58-7(Andrographolide)
- 6990-06-3(Fusidic acid)
- 122587-84-2([(1S)-2-[(1S,2R,4S,4aR,5R,8aR)-4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate)
- 124961-66-6(Ajugacumbin B)
- 122587-83-1(Ajugamarin G1)
- 122616-88-0([5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-(2-methylbut-2-enoyloxy)-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] 2-methylbutanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel